![molecular formula C24H24N6O2S B2552204 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1251693-42-1](/img/structure/B2552204.png)

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

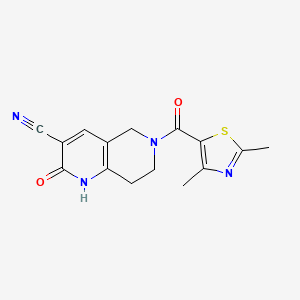

The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one class, which has been identified as a versatile scaffold for the development of human adenosine receptor antagonists. This particular class of compounds has been the subject of research due to their potential therapeutic applications, including neuroprotective effects in oxidative stress-related diseases and the ability to counteract neurotoxicity in models of Parkinson's disease.

Synthesis Analysis

The synthesis of related compounds has been described in the literature, where derivatives of 1,2,4-triazolo[4,3-a]pyrazin-3-one have been obtained through a molecular simplification approach. This approach involves the modification of previously reported structures to create new chemotypes with potential biological activity. The synthesis typically involves introducing various substituents on the phenyl ring and at different positions of the triazolopyrazine core to target specific receptor subtypes, such as the human A2A adenosine receptor .

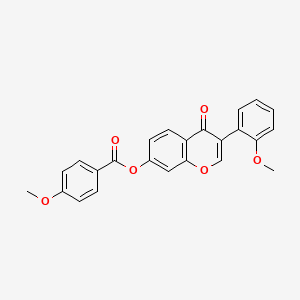

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazolopyrazine core, which is essential for the biological activity. Substituents on the 2-phenyl ring and at position 6 have been varied to optimize interactions with the target receptors. Docking studies have been performed to rationalize the observed affinity data, suggesting that the structural features of these compounds are critical for their potency and selectivity .

Chemical Reactions Analysis

The chemical reactivity of the triazolopyrazine derivatives is influenced by the substituents present on the core structure. The introduction of antioxidant moieties, for example, has been shown to enhance the protective efficacy of these compounds against oxidative stress-induced toxicity. This suggests that the chemical reactions these compounds can undergo may be relevant to their mechanism of action and therapeutic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of the triazolopyrazine derivatives, such as solubility, stability, and lipophilicity, are likely to be influenced by the nature of the substituents. These properties are crucial for the pharmacokinetic profile of the compounds and their ability to reach the target site of action. Compounds with optimized properties have shown promising results in reducing oxygen free radical levels and reverting neuropathy in mouse models, indicating their potential as neuroprotective agents .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antimicrobial Applications

Research on pyrazoline and pyrazole derivatives, including those similar in structure to the specified compound, has demonstrated significant antimicrobial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. For example, Hassan (2013) synthesized a series of 2-pyrazoline derivatives and evaluated their antimicrobial activity, finding some compounds to exhibit strong antibacterial and antifungal effects (Hassan, 2013).

Anticancer Potential

The structural framework of triazolo[4,3-a]pyrazin derivatives has been explored for anticancer properties. Romero et al. (2020) synthesized a series of compounds that showed significant in vitro anticancer activity against various human cancer cells. These compounds operate potentially through mechanisms such as inhibiting K+ channels in cancer models (Romero et al., 2020).

Chemical Synthesis and Modification

- Heterocyclic Chemistry: The compound falls within the realm of heterocyclic chemistry, where the synthesis, annulation, and heterofunctionalization of pyrazolo[1,5-a]pyrazines and related structures are of interest for creating new materials with unique properties. Tsizorik et al. (2018) discussed synthesizing 4-hydrazinylpyrazolo[1,5-a]pyrazines, leading to derivatives with potential chemical and biological applications (Tsizorik et al., 2018).

Mechanistic Insights and Applications

- Neuroprotective Agents: The structural motif of triazolo[4,3-a]pyrazin is also explored for its potential in developing neuroprotective agents. Falsini et al. (2017) identified derivatives as potent adenosine human receptor antagonists with applications in neuroprotection, particularly for conditions like Parkinson's disease (Falsini et al., 2017).

Propiedades

IUPAC Name |

8-(3-methylphenyl)sulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2S/c1-18-6-5-9-20(16-18)33-23-22-26-30(24(32)29(22)11-10-25-23)17-21(31)28-14-12-27(13-15-28)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSDFNFMWHKAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)